Ortho-Br/Para-I Regiochemistry Provides Predictable Sequential Cross-Coupling Selectivity Inaccessible to Meta-Br or Ortho-I Isomers
The target compound places iodine at the sterically unencumbered para position and bromine at the ortho position adjacent to the acetamide directing group. In Pd(0)-catalyzed oxidative addition, aryl iodides react approximately 5–100 times faster than the corresponding aryl bromides depending on ligand and conditions, establishing a clear reactivity hierarchy: para-I >> ortho-Br [1]. This enables sequential Suzuki–Miyaura coupling with two different boronic acids in a single synthetic sequence without protecting group manipulation. By contrast, N-(3-bromo-4-iodophenyl)acetamide (CAS 849727-71-5) places both halogens in a 1,2-relationship on the ring, creating competing steric and electronic effects that reduce site selectivity, while N-(4-bromo-2-iodophenyl)acetamide (CAS 562080-91-5) buries the more reactive iodine adjacent to the acetamide, sterically hindering the first coupling step [2].
| Evidence Dimension | Relative oxidative addition rate at Pd(0) |
|---|---|
| Target Compound Data | Para-Ar-I reacts ~5–100× faster than ortho-Ar-Br in Pd-catalyzed oxidative addition (established class-level reactivity order: Ar-I >> Ar-Br >> Ar-Cl) |
| Comparator Or Baseline | N-(4-bromo-2-iodophenyl)acetamide: ortho-Ar-I is sterically shielded by the acetamide group, reducing effective rate vs. para-Ar-I. N-(3-bromo-4-iodophenyl)acetamide: 1,2-disposition of Br and I creates competing site accessibility. |
| Quantified Difference | Para-I in target compound is sterically unhindered; ortho-I in the 4-bromo-2-iodo isomer is sterically compressed. Estimated ≥10-fold difference in effective coupling rate at the iodo position based on steric accessibility (class-level inference). |
| Conditions | Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyzed Suzuki–Miyaura coupling with arylboronic acids in THF/H₂O or dioxane at 80–100 °C (standard conditions referenced to class). |
Why This Matters
The predictable sequential reactivity hierarchy of ortho-Br/para-I directly reduces the number of synthetic steps and protecting group operations required to build differentially functionalized biaryl scaffolds, a common motif in drug discovery libraries.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483. View Source
- [2] Almond-Thynne, J.; Blakemore, D.C.; Pryde, D.C.; Spivey, A.C. Site-selective Suzuki–Miyaura coupling of polyhalogenated arenes. Chem. Sci. 2017, 8, 40–62. View Source
